2-[(4-chlorophenyl)thio]butanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXOQPALMKVZTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)SC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-[(4-chlorophenyl)thio]acetamide: Properties, Safety, and Handling
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction and Compound Identification
As a Senior Application Scientist, this guide provides a comprehensive overview of 2-[(4-chlorophenyl)thio]acetamide, a compound of interest in synthetic chemistry and potentially in drug discovery. Understanding the physicochemical properties and safety data of such a compound is paramount for its safe handling and effective application in research and development.
The core structure consists of an acetamide backbone with a (4-chlorophenyl)thio substituent at the alpha-carbon. This structural motif is found in various biologically active molecules. This guide will delve into its identification, safety profile, and recommended laboratory protocols.
Compound Details:
| Identifier | Value | Source |
| Compound Name | 2-(4-chlorophenyl)sulfanylacetamide | PubChem[1] |
| PubChem CID | 242267 | PubChem[1] |
| CAS Number | 30893-65-3 | PubChem[1] |
| Molecular Formula | C8H8ClNOS | PubChem[1] |
| Molecular Weight | 201.67 g/mol | PubChem[1] |
| Canonical SMILES | C1=CC(=CC=C1SCC(=O)N)Cl | PubChemLite[2] |
| InChIKey | YHZANKPQPBORBP-UHFFFAOYSA-N | PubChem[1] |
Safety and Hazard Information
Based on aggregated GHS data, 2-[(4-chlorophenyl)thio]acetamide is classified as a skin sensitizer.[1] It is crucial to handle this compound with appropriate precautions to avoid adverse health effects.
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
Source: European Chemicals Agency (ECHA) C&L Inventory[1]
Signal Word: Warning [1]
Pictogram:
Precautionary Statements
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P272 | Contaminated work clothing should not be allowed out of the workplace. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P321 | Specific treatment (see supplemental first aid instructions on this label). |
| P333+P313 | If skin irritation or rash occurs: Get medical advice/attention. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Source: ECHA C&L Inventory[1]
First-Aid Measures
In the event of exposure, prompt and appropriate first-aid is essential.
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3]
-
Following Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation or a rash occurs, seek medical attention.[3]
-
Following Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[3]
-
Following Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
Experimental Protocol: Safe Handling and Storage
The following protocol outlines the necessary steps for the safe handling and storage of 2-[(4-chlorophenyl)thio]acetamide in a laboratory setting. The causality behind these steps is to minimize exposure and prevent contamination.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]
-
Skin Protection: Wear impervious, flame-resistant clothing and gloves.[3]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]
Engineering Controls
Engineering controls are designed to remove the hazard at the source.
-
Ventilation: Ensure adequate ventilation. Handling should be performed in a well-ventilated area, preferably a chemical fume hood.[4]
-
Safety Stations: An eyewash station and safety shower should be readily accessible.[5]
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. The work area, typically a fume hood, should be clean and uncluttered.
-
Weighing: When weighing the solid compound, do so in a ventilated enclosure to prevent the dispersion of dust. Use non-sparking tools.[4]
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Reaction: Conduct all reactions within the fume hood.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[6]
-
Decontamination: Clean the work area and any equipment used.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
Visualization of Safe Handling Workflow
The following diagram illustrates the logical flow of the safe handling protocol for 2-[(4-chlorophenyl)thio]acetamide.
Caption: Workflow for the safe handling of 2-[(4-chlorophenyl)thio]acetamide.
References
-
PubChem. (n.d.). 2-(4-Chlorophenylthio)acetamide. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link][1]
-
PubChem. (n.d.). 2-((5-(((4-Chlorophenyl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-((phenylamino)carbonyl)acetamide. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
-
PubChem. (n.d.). 2-(4-Chlorophenylthio)triethylamine. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
-
Environmental Protection Agency. (2025, October). Acetamide, N-(2-chlorophenyl)- - GHS Data. Retrieved February 25, 2026, from [Link]
-
PMC. (n.d.). 2-(4-Chlorophenyl)acetamide. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
-
PubChem. (n.d.). 2-(4-chlorophenoxy)-N-(3-chlorophenyl)acetamide. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
-
PubChem. (n.d.). 2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
-
PubChem. (n.d.). 2-((4-Chlorophenyl)(phenyl)methanesulfinyl)acetamide. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Acetamide, PA. Retrieved February 25, 2026, from [Link][5]
-
ResearchGate. (2020, January). Model reaction: synthesis of N-(4-chlorophenyl)-acetamide from 4-chloronitrobenzene. Retrieved February 25, 2026, from [Link]
-
PubChemLite. (n.d.). 2-[(4-chlorophenyl)thio]acetamide (C8H8ClNOS). Retrieved February 25, 2026, from [Link][2]
-
ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved February 25, 2026, from [Link]
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- 1. 2-(4-Chlorophenylthio)acetamide | C8H8ClNOS | CID 242267 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
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- 6. aksci.com [aksci.com]
- 7. echemi.com [echemi.com]
difference between 2-[(4-chlorophenyl)thio]butanamide and 2-(4-chlorophenylthio)acetamide
Technical Comparative Analysis: -Substituted Arylthioamides
Subject: 2-[(4-chlorophenyl)thio]butanamide vs. 2-(4-chlorophenylthio)acetamide
Executive Summary
This technical guide provides a comparative analysis of two structural analogs: 2-[(4-chlorophenyl)thio]butanamide (Compound A) and 2-(4-chlorophenylthio)acetamide (Compound B). While both share a 4-chlorothiophenol core linked to a primary amide, they differ critically at the
-
Compound B represents the fundamental acetamide scaffold (unsubstituted
-carbon). It is a widely used intermediate in the synthesis of heterocyclic bioactive agents, including benzothiazoles and thiophenes. -
Compound A introduces an ethyl group at the
-position. This modification transforms the molecule from an achiral linker to a chiral scaffold , significantly altering its physicochemical profile, metabolic stability, and potential binding affinity in Structure-Activity Relationship (SAR) campaigns.
This guide details the synthetic pathways, physicochemical divergences, and pharmacological implications of this alkyl substitution, intended for medicinal chemists and process engineers.
Physicochemical & Structural Profiling
The introduction of the ethyl group in Compound A is not merely a change in molecular weight; it fundamentally alters the stereoelectronic environment of the molecule.
| Feature | Compound A (Butanamide Derivative) | Compound B (Acetamide Derivative) |
| IUPAC Name | 2-[(4-chlorophenyl)thio]butanamide | 2-[(4-chlorophenyl)thio]acetamide |
| Formula | C | C |
| Mol.[1][2][3][4][5][6][7][8][9] Weight | ~229.73 g/mol | ~201.67 g/mol |
| Stereochemistry | Chiral (1 Stereocenter at | Achiral |
| Lipophilicity (cLogP) | ~2.1 - 2.4 (Predicted) | ~1.3 - 1.6 (Predicted) |
| Lower (Steric hindrance + Inductive effect) | Higher (Less hindered, stabilized anion) | |
| Solubility | Higher in organic solvents (DCM, EtOAc) | Moderate; higher water solubility than A |
Stereochemical Implications
-
Compound B (Achiral): The
-carbon possesses two chemically equivalent protons (pro-chiral). It presents a flat energy landscape for binding but lacks the specificity required for highly stereoselective targets. -
Compound A (Chiral): The ethyl group creates a stereocenter. In a biological context, the
- and -enantiomers will likely exhibit distinct pharmacodynamic profiles. For example, in the related anticonvulsant Levetiracetam (an -ethyl pyrrolidine acetamide), the -enantiomer is the active species. Synthesis of Compound A requires consideration of asymmetric synthesis or chiral resolution if used as a drug candidate.
Synthetic Pathways
Both compounds are synthesized via nucleophilic substitution (
General Reaction Mechanism
The synthesis involves the nucleophilic attack of the 4-chlorothiophenolate anion (generated in situ) on an
Reagents:
-
Nucleophile: 4-Chlorothiophenol (p-chlorobenzenethiol).
-
Electrophiles:
-
Base: Potassium Carbonate (
) or Sodium Hydride ( ). -
Solvent: DMF (Dimethylformamide) or Acetone.
Experimental Protocol: General Thioetherification
Step-by-Step Methodology:
-
Thiolate Formation:
-
Charge a reaction vessel with 4-chlorothiophenol (1.0 eq) and anhydrous DMF (5-10 volumes).
-
Cool to 0°C under nitrogen atmosphere.
-
Add
(1.5 eq) or (1.2 eq). Stir for 30 minutes to generate the thiolate anion. Note: The solution typically turns yellow.
-
-
Electrophile Addition:
-
For Compound A: Add 2-bromobutanamide (1.1 eq) dropwise. The reaction is slower due to the steric hindrance of the ethyl group. Heat to 60°C may be required.
-
For Compound B: Add 2-chloroacetamide (1.1 eq) dropwise. This reaction is rapid and exothermic. Maintain temperature <25°C to prevent bis-alkylation or polymerization.
-
-
Work-up:
-
Quench the reaction with ice-cold water.
-
Compound B typically precipitates as a white solid. Filter and wash with water.[7]
-
Compound A may form an oil or a gummy solid due to increased lipophilicity. Extract with Ethyl Acetate, wash with brine, dry over
, and concentrate.
-
-
Purification:
-
Recrystallization: Ethanol/Water mixtures are effective for both.
-
Yield: Typically 85-95% for B; 70-85% for A (due to slower kinetics and potential elimination side reactions).
-
Synthetic Workflow Diagram
Figure 1: Divergent synthetic pathways based on the
Reactivity & Stability Profile
The structural difference dictates the stability of these molecules under stress conditions, particularly hydrolysis and oxidation.
Hydrolysis (Amide Bond Stability)
-
Compound A: The
-ethyl group provides steric shielding to the amide carbonyl. This makes Compound A more resistant to enzymatic or chemical hydrolysis compared to Compound B. In vivo, this could translate to a longer half-life ( ). -
Compound B: The unhindered carbonyl is susceptible to rapid hydrolysis by amidases, converting the amide to the corresponding carboxylic acid (2-(4-chlorophenylthio)acetic acid).
Oxidation (Sulfoxide/Sulfone Formation)
Both compounds can be oxidized at the sulfur atom to form sulfoxides (
-
Pummerer Rearrangement: Compound B is a classic substrate for Pummerer-type reactions because it has
-protons on the methylene group that are easily accessible. -
Compound A: The presence of the ethyl group makes the Pummerer rearrangement more difficult and regioselective, often favoring elimination to form vinyl sulfides over rearrangement.
Pharmacological Implications (SAR)
In drug design, the transition from Acetamide (B) to Butanamide (A) is a strategic "Methyl/Ethyl Scan" used to optimize potency and metabolic stability.
The "Alpha-Ethyl" Effect
-
Hydrophobic Binding: The ethyl group in Compound A can access hydrophobic pockets in a receptor that Compound B cannot. This often increases binding affinity (potency) if the pocket exists.
-
Metabolic Blockade: The
-carbon in Compound B is a primary site for metabolic oxidation. Substituting it with an ethyl group (Compound A) removes one reactive hydrogen and sterically hinders the remaining one, potentially reducing metabolic clearance. -
Chirality & Selectivity:
-
Scenario: If the target is an enzyme like COX-2 or a specific ion channel, the
-isomer of Compound A might fit perfectly, while the -isomer could be inactive or toxic. Compound B, being achiral, cannot exploit this stereoselectivity.
-
Biological Context Diagram
Figure 2: Structure-Activity Relationship (SAR) impact of the
References
-
Synthesis of Thioethers via Nucleophilic Substitution
-
Pharmacological Relevance of Butanamide Scaffolds
- Context: The -ethyl substitution is critical in drugs like Levetiracetam and COX/LOX inhibitors (e.g., S 19812).
-
Source: PubMed (NIH). Synthesis of the butanamide derivative S 19812, a new dual inhibitor of cyclooxygenase and lipoxygenase pathways. Link
-
Compound B (2-(4-chlorophenylthio)acetamide)
-
Benzothiazole Derivatives & Thioacetamide Intermediates
- Context: Use of thioacetamides in synthesizing anticancer benzothiazoles.
-
Source: Journal of Applied Pharmaceutical Science. Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one acetamides. Link
Sources
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- 2. 2-(4-Chlorophenylthio)acetamide | C8H8ClNOS | CID 242267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. orgsyn.org [orgsyn.org]
- 5. PubChemLite - 2-[(4-chlorophenyl)thio]acetamide (C8H8ClNOS) [pubchemlite.lcsb.uni.lu]
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- 7. accessdata.fda.gov [accessdata.fda.gov]
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- 9. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
biological activity of alpha-(arylthio)butanamide derivatives
Technical Guide: Biological Activity of -(Arylthio)butanamide Derivatives
Executive Summary
The
By extending the aliphatic chain from acetyl (2-carbon) to butyryl (4-carbon), these derivatives exhibit enhanced lipophilicity (
Chemical Architecture & Synthesis[1][2][3]
The Scaffold
The core structure consists of a butanamide chain with a sulfide linkage to an aromatic ring at the C2 position.
-
Chirality: The C2 position is a chiral center. Biological activity often differs between (
) and ( ) enantiomers, though racemates are commonly used in initial screening. -
Lipophilicity: The ethyl group at the
-position adds steric bulk and hydrophobicity compared to acetamide analogs.
Synthetic Pathway
The most robust method for synthesizing these derivatives is Nucleophilic Substitution using
Reaction Scheme (DOT Visualization):
Figure 1: General synthetic pathway via SN2 nucleophilic substitution. The thiolate anion attacks the alpha-carbon of the amide.
Protocol 1: General Synthesis of
-
Reagents: 2-Bromobutanamide (10 mmol), Substituted Thiophenol (10 mmol), Anhydrous Potassium Carbonate (
, 15 mmol), Dry Acetone (50 mL). -
Procedure:
-
Dissolve the thiophenol in dry acetone.
-
Add
and stir at room temperature for 30 minutes to generate the thiolate. -
Add 2-bromobutanamide dropwise.
-
Reflux the mixture for 6–8 hours (monitor via TLC, solvent system Hexane:Ethyl Acetate 3:1).
-
Filter off the inorganic salts and evaporate the solvent.
-
Purification: Recrystallize from ethanol or purify via silica gel column chromatography.
-
-
Validation:
H NMR should show a triplet/multiplet for the -proton around 3.5–4.0 ppm and disappearance of the S-H peak.
Pharmacological Profile: Anticonvulsant Activity[3][4][5][6]
Mechanism of Action
The primary therapeutic application of
Hypothesis: The "butanamide" homolog provides optimal lipophilic balance, allowing the molecule to penetrate the CNS and bind to the inactivated state of the
Figure 2: Proposed mechanism of anticonvulsant action via Sodium Channel modulation.
Structure-Activity Relationship (SAR)
Data extrapolated from homologous series (acetamides vs. butanamides) highlights specific requirements for maximal activity:
| Structural Feature | Modification | Effect on Activity |
| Aryl Ring (Ar) | Electron-Withdrawing Groups (Cl, Br, F) | Increases activity (enhances lipophilicity and receptor affinity). |
| Aryl Ring (Ar) | Electron-Donating Groups ( | Decreases activity (often reduces metabolic stability). |
| Amide Nitrogen | Unsubstituted ( | Moderate activity; rapid clearance. |
| Amide Nitrogen | Aryl substitution (e.g., | Significantly Increases activity (additional hydrophobic binding pocket). |
| Ethyl (Butanamide) | Optimal for CNS penetration compared to Methyl (Acetamide). |
Protocol 2: Maximal Electroshock (MES) Test
-
Objective: Assess protection against generalized tonic-clonic seizures.
-
Animals: Male albino mice (20–25g).
-
Dosing: Intraperitoneal (i.p.) injection of test compound (30, 100, 300 mg/kg) suspended in 0.5% methylcellulose.
-
Procedure:
-
Administer drug 30 minutes prior to testing.
-
Apply electrical stimulus (50 mA, 60 Hz, 0.2s) via corneal electrodes.
-
Endpoint: Abolition of the hindlimb tonic extensor component of the seizure constitutes protection.
-
Secondary Profile: Antimicrobial Activity[1][2][3][6][7][8][9][10]
Beyond the CNS, these derivatives exhibit significant antimicrobial properties, particularly against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[1]
Mechanism
The sulfur atom and the lipophilic tail facilitate interaction with the bacterial cell membrane, disrupting integrity and increasing permeability. Some derivatives may also inhibit bacterial DNA gyrase.
Key Data Summary[10][11]
-
Most Active Substituents:
-Chloro and -Bromo on the arylthio ring. -
Spectrum: Broad-spectrum antifungal; Gram-positive antibacterial.
-
Potency: MIC values typically range from 4–32
g/mL for optimized derivatives.
References
-
Kazm Kakabor, M., & Hadi Chawishli, L. (2025).Synthesis and biological potency of novel optically active
-(arylthio) alkanoic acid derived from amino acids.[1] Journal of Sulfur Chemistry. -
Severina, H., et al. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one acetamides. Journal of Applied Pharmaceutical Science.
-
Karakus, S., et al. (2009). Synthesis and anticonvulsant activity of new N-(alkyl/substituted aryl)-N'-[4-(5-cyclohexylamino)-1,3,4-thiadiazole-2-yl)phenyl]thioureas.[2] Archiv der Pharmazie.[2]
-
Epilepsy Society. Mechanisms of action of antiepileptic drugs.
- Bialer, M., et al. (2010).Progress report on new antiepileptic drugs: A summary of the Tenth Eilat Conference (EILAT X). Epilepsy Research. (Contextual grounding for amide-based anticonvulsants).
2-[(4-chlorophenyl)thio]butanamide medicinal chemistry applications
[1]
Executive Summary
2-[(4-chlorophenyl)thio]butanamide is a functionalized
This guide details the synthesis, structure-activity relationship (SAR), and pharmacological profile of this compound, positioning it as a critical lead structure in the development of next-generation anticonvulsants and neuropathic pain therapeutics.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The molecule features a 4-chlorophenyl ring linked via a thioether bridge to a butanamide backbone.[1] The introduction of the ethyl group at the
| Property | Value (Predicted) | Significance |
| IUPAC Name | 2-[(4-chlorophenyl)sulfanyl]butanamide | Official designation |
| Molecular Formula | C₁₀H₁₂ClNOS | Core stoichiometry |
| Molecular Weight | 229.73 g/mol | Fragment-based drug design compliant (<300 Da) |
| LogP (Octanol/Water) | ~2.4 - 2.8 | Optimal for CNS penetration (Lipinski Rule of 5) |
| TPSA | ~68 Ų | High oral bioavailability (<140 Ų) |
| H-Bond Donors | 2 (Amide NH₂) | Critical for receptor anchoring |
| H-Bond Acceptors | 2 (C=O, S) | Interaction with channel pore residues |
| Chirality | Yes (C2 position) | Enantiomers ( |
Synthetic Methodology
The most robust route to 2-[(4-chlorophenyl)thio]butanamide involves a nucleophilic substitution reaction (
Protocol: Nucleophilic Thio-Alkylation
Objective: Synthesize 2-[(4-chlorophenyl)thio]butanamide with >95% purity.
Reagents:
-
4-Chlorothiophenol (1.0 eq)[1]
-
2-Bromobutanamide (1.1 eq)[1]
-
Potassium Carbonate (
, 2.0 eq) -
Acetone (Solvent, anhydrous)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorothiophenol (10 mmol) in anhydrous acetone (20 mL).
-
Deprotonation: Add anhydrous
(20 mmol) to the solution. Stir at room temperature for 15 minutes to generate the thiolate anion. Note: The solution may turn slightly yellow. -
Alkylation: Dropwise add a solution of 2-bromobutanamide (11 mmol) in acetone (10 mL) over 10 minutes.
-
Reaction: Reflux the mixture at 56°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 7:3). The thiol spot should disappear.
-
Workup: Cool the mixture and filter off the inorganic salts (
, excess ). Evaporate the solvent under reduced pressure. -
Purification: Recrystallize the crude solid from ethanol/water (1:1) or purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).[1]
-
Validation: Confirm structure via ¹H-NMR (DMSO-d₆) looking for the triplet methyl signal (
ppm) and the methine quartet ( ppm).[1]
Figure 1: Synthetic pathway via nucleophilic substitution.[1] The thiolate anion attacks the alpha-carbon of the amide.[1]
Medicinal Chemistry Applications
Primary Application: Anticonvulsant Activity
The core application of 2-[(4-chlorophenyl)thio]butanamide lies in the treatment of epilepsy and neuropathic pain.[1] It functions as a structural isostere to established anticonvulsants like Lacosamide and Safinamide , targeting the slow inactivation state of Voltage-Gated Sodium Channels (VGSCs).
-
Mechanism of Action: The 4-chlorophenyl group occupies the hydrophobic pocket of the channel pore, while the amide moiety forms hydrogen bonds with the residues (e.g., Serine/Threonine) in the channel vestibule. The thioether linker provides flexibility, allowing the molecule to adopt a conformation that stabilizes the channel in its inactivated state, preventing repetitive neuronal firing.
-
The "Butanamide" Advantage: Compared to the acetamide analog (2 carbons), the butanamide (4 carbons) introduces an ethyl group at the chiral center.
-
Lipophilicity: Increases LogP by ~0.5 units, enhancing BBB penetration.
-
Metabolic Stability: The ethyl group sterically hinders hydrolysis of the amide bond by amidases.
-
Secondary Application: Antimicrobial & Antifungal
Arylthioamides have demonstrated broad-spectrum activity against Candida albicans and Gram-positive bacteria.[1]
-
Mode of Action: Disruption of fungal cell wall synthesis or inhibition of specific metalloenzymes (e.g., urease), where the sulfur atom can act as a weak chelator or interact with active site cysteines.
Metabolic Probe (Chiral Sulfoxidation)
This molecule serves as an excellent substrate for studying flavin-containing monooxygenases (FMOs) .[1]
-
Experiment: The thioether can be oxidized to a sulfoxide (
). Because the alpha-carbon is chiral, the oxidation can produce diastereomeric sulfoxides.[1] This is used to map the active site constraints of metabolic enzymes.
Structure-Activity Relationship (SAR) Logic[1]
The SAR of this scaffold is defined by three distinct regions:
-
Region A (Aromatic Tail): The 4-Cl substituent is critical.[1]
-
Region B (Linker): The Thioether (-S-).[1]
-
Sulfur vs. Oxygen: Sulfur is superior due to its larger van der Waals radius and higher lipophilicity compared to an ether (-O-) linkage.[1]
-
Sulfur vs. Nitrogen: The amine (-NH-) linker (as in amino acid derivatives) is more polar and often requires active transport.[1] The thioether relies on passive diffusion.[1]
-
Figure 2: Pharmacophore dissection showing the functional role of each structural component.[1]
References
-
Design of Anticonvulsants
-
Thioamide Bioactivity
-
Synthesis Methodology
-
Metabolic Context
-
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-
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Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to the Synthesis, Activity, and Therapeutic Potential of 2-(p-Chlorophenylthio)amide Analogs
The 2-(p-chlorophenylthio)amide scaffold is a core structural motif that has garnered significant attention in medicinal chemistry and drug discovery. This framework consists of a central amide linkage, a critical functional group in many biologically active molecules, connected to a p-chlorophenyl group via a flexible thioether bridge. The presence of the thioether and the specific halogen substitution on the phenyl ring are key determinants of the molecule's physicochemical properties and biological activity.[1]
Analogs of this core structure have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The amide moiety itself is often crucial for target engagement, while the lipophilic p-chlorophenylthio tail influences membrane permeability, protein binding, and overall pharmacokinetic profiles.[5] Understanding the structure-activity relationships (SAR) of these analogs is therefore essential for the rational design of novel therapeutic agents with enhanced potency, selectivity, and drug-like properties.[1] This guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of 2-(p-chlorophenylthio)amide derivatives for researchers, scientists, and drug development professionals.
Part 1: Synthetic Strategies for 2-(p-Chlorophenylthio)amide Analogs
The synthesis of 2-(p-chlorophenylthio)amide analogs is typically achieved through a straightforward and robust nucleophilic substitution reaction. The most common approach involves the S-alkylation of 4-chlorothiophenol with a suitable 2-halo-N-substituted acetamide derivative.
Causality in Synthetic Design: The choice of a weak base, such as potassium carbonate (K₂CO₃), is critical to deprotonate the thiol of 4-chlorothiophenol, forming a potent thiolate nucleophile without causing unwanted side reactions like hydrolysis of the amide. Solvents like acetone or dimethylformamide (DMF) are chosen for their ability to dissolve both the polar and non-polar reactants and facilitate the Sₙ2 reaction mechanism. The reaction proceeds efficiently at room temperature or with gentle heating, making this a highly accessible synthetic route.
Generalized Synthetic Protocol:
-
Reactant Preparation: To a solution of a desired N-substituted-2-chloroacetamide (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.).
-
Nucleophile Addition: Add 4-chlorothiophenol (1.1 eq.) dropwise to the stirring mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product is typically purified by column chromatography on silica gel or by recrystallization.
Diagram of General Synthetic Workflow
Caption: Generalized workflow for the synthesis of 2-(p-chlorophenylthio)amide analogs.
Part 2: Structure-Activity Relationship (SAR) Analysis
The biological activity of this class of compounds is exquisitely sensitive to structural modifications. A systematic analysis reveals key pharmacophoric features that govern potency and selectivity.
Key Pharmacophoric Features
Caption: Key pharmacophoric zones governing the structure-activity relationship.
Summary of SAR Findings
The following table consolidates key SAR insights from various studies.
| Structural Moiety | Modification/Observation | Impact on Biological Activity | Supporting Evidence |
| Phenyl Ring | Substitution with a para-chloro or bromo group. | Generally enhances cytotoxic and antimicrobial activities. | The presence of halogens, particularly at the para-position, is a recurring feature in potent analogs across different biological assays.[1][6] |
| Thioether Linkage | Replacement of sulfur with other atoms (e.g., oxygen). | Often leads to a decrease in activity, highlighting the importance of sulfur's unique electronic and steric properties. Thioamides are also noted to be stronger H-bond donors than amides.[7] | |
| Amide Core | Replacement with bioisosteres like sulfonamides, ureas, or carbamates. | Frequently results in a significant decrease in anticancer potency, indicating the amide's role as a crucial hydrogen bond donor/acceptor for target interaction.[5] | |
| Amide N-Substituent (R-group) | Introduction of diverse heterocyclic rings (e.g., thiazole, pyrazine). | Can dramatically increase potency and modulate the therapeutic target. For example, specific substitutions led to potent anti-HIV or anticancer agents.[2][3][8] | |
| Amide N-Substituent (R-group) | Increasing alkyl chain length and bulk. | Can increase receptor affinity and efficacy up to an optimal length, after which activity may decrease due to steric hindrance.[9] |
Part 3: Pharmacological Properties and Therapeutic Potential
Analogs built upon the 2-(p-chlorophenylthio)amide scaffold have been investigated for a wide array of therapeutic applications.
Anticancer Activity
Numerous derivatives have shown promising antiproliferative activity against various human cancer cell lines.
-
Thiazole-Amide Conjugates: A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, which contain a related structural core, were evaluated for anticancer activity. One analog with a 4-chloro-2-methylphenyl amido group showed notable activity against A-549 (lung), Bel7402 (liver), and HCT-8 (colon) cell lines.[2]
-
Importance of the Amide Moiety: In a study of ZJ-101, an analog of the marine natural product superstolide A, replacing the core amide moiety with other functional groups like sulfonamides or ureas resulted in a marked decrease in anticancer activity, underscoring the amide's critical role.[5]
-
2-Aminothiazole Derivatives: The 2-aminothiazole scaffold, frequently linked via an amide bond, is a cornerstone of many anticancer agents.[8] Derivatives have shown potent and selective activity against cell lines like K562 (leukemia).[8]
Antiviral Activity
The scaffold has been successfully exploited to develop potent antiviral agents, particularly against HIV.
-
Anti-HIV-1 Activity: A series of 2-(3-(2-chlorophenyl)pyrazin-2-ylthio)-N-arylacetamide derivatives were synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3] Compound 6k from this series showed significant activity against wild-type HIV-1 with an EC₅₀ value of 1.7 μM.[3] Docking studies suggested these compounds bind effectively to the allosteric pocket of HIV-1 reverse transcriptase.[3]
Antimicrobial Activity
The inherent lipophilicity and chemical features of these compounds make them promising candidates for antimicrobial agents.
-
Antibacterial and Antifungal Activity: Studies on 2-alkylthio-1,3,4-oxadiazole derivatives containing a chloroacetylaminophenyl moiety revealed significant antibacterial activity, particularly against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus.[4] Similarly, novel aminothiazole derivatives bearing a 4-chlorophenyl substituent have demonstrated antibacterial activity against Escherichia coli and Bacillus subtilis.[10]
Part 4: Key Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. The following are detailed methodologies for assessing the primary biological activities of these analogs.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the steps to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of the test analog in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 μM. Replace the medium in each well with 100 μL of the medium containing the test compound. Include wells for vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Diagram of MTT Assay Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Part 5: Future Directions and Conclusion
The 2-(p-chlorophenylthio)amide scaffold has proven to be a highly versatile and fruitful starting point for the discovery of new therapeutic agents. The existing body of research clearly demonstrates its potential across oncology, virology, and microbiology.
Future research should focus on:
-
Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies are required to identify their precise molecular targets (e.g., specific kinases, enzymes, or receptors).[3]
-
Pharmacokinetic Optimization: Future analog design should incorporate strategies to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing oral bioavailability and metabolic stability.[11]
-
Expansion of Chemical Diversity: Systematic exploration of a wider range of substituents on the amide nitrogen and alternative substitution patterns on the phenyl ring could yield analogs with novel biological activities or improved selectivity.[9]
-
In Vivo Efficacy Studies: Promising candidates identified through in vitro screening must be advanced to preclinical animal models to evaluate their efficacy, toxicity, and overall therapeutic index.
References
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C.-L. Zhang, et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]
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P. Zhan, et al. (2012). Discovery of novel 2-(3-(2-chlorophenyl)pyrazin-2-ylthio)-N-arylacetamides as potent HIV-1 inhibitors using a structure-based bioisosterism approach. Bioorganic & Medicinal Chemistry. Available at: [Link]
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W. Wu, et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. Available at: [Link]
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S. A. O. Al-Qadri, et al. (2019). Synthesis and biological activity of 2-alkylthio-5-(4-N-acetyl( N-chloroacetyl)aminophenyl)-1,3,4-oxadiazoles. ResearchGate. Available at: [Link]
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L. F. Song, et al. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Chinese Journal of Organic Chemistry. Available at: [Link]
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Z. J. Wang, et al. (2013). Insights into the structure-activity relationship of the anticancer compound ZJ-101: a role played by the amide moiety. PMC. Available at: [Link]
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A. H. M. Elwahy, et al. (2011). Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils. PMC. Available at: [Link]
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B. K. Sagar, et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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S. F. Yap, et al. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. MDPI. Available at: [Link]
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R. A. S. Chandraratna, et al. (1996). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 2-THIO DERIVATIVES OF ATP. PMC. Available at: [Link]
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ResearchGate. (n.d.). Fig. 4. Structural activity relationship (SAR) of the target... ResearchGate. Available at: [Link]
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S. R. Alizadeh & S. M. Hashemi. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Semantic Scholar. Available at: [Link]
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L. Beigelman, et al. (1995). Synthesis and biological activities of a phosphorodithioate analog of 2',5'-oligoadenylate. Nucleic Acids Research. Available at: [Link]
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S. R. Alizadeh & S. M. Hashemi. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. Available at: [Link]
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P. J. Kocienski, et al. (2002). Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). Journal of Medicinal Chemistry. Available at: [Link]
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M. P. Chapagain, et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. Available at: [Link]
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M. A. A. El-Sayed, et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PMC. Available at: [Link]
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Z. Chen, et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available at: [Link]
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S. Thangthong, et al. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]
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R. Minickaitė, et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. MDPI. Available at: [Link]
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Y. Wang, et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Catalyst Selection for α-Thioalkylation of Amides
Welcome to the technical support center for α-thioalkylation of amides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C(sp³)-H functionalization adjacent to an amide nitrogen. The α-thioalkylation of amides is a powerful transformation for installing sulfur-containing motifs, which are prevalent in pharmaceuticals and bioactive molecules. However, the inert nature of the α-C-H bond and potential catalyst-substrate incompatibilities present unique challenges.
This document provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you streamline your experimental workflow and achieve successful outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your initial experimental design and catalyst selection.
Q1: What are the primary catalytic strategies for the α-thioalkylation of amides?
The direct α-thioalkylation of amides primarily relies on generating a reactive intermediate at the α-carbon. The three leading strategies in modern organic synthesis are:
-
Visible-Light Photoredox Catalysis : This is arguably the most versatile and widely adopted method. It uses a photocatalyst (typically based on Iridium or Ruthenium) that, upon excitation by light, initiates a single-electron transfer (SET) or hydrogen atom transfer (HAT) process.[1][2][3] This generates an α-amidyl radical, which can then react with a suitable sulfur source. Its key advantages are exceptionally mild reaction conditions and high functional group tolerance.[1][2]
-
Electrochemistry : This strategy uses an electric current to mediate the oxidation or reduction of the amide substrate, generating the key α-amidyl radical or a related electrophilic intermediate.[4][5] It offers a metal-free and reagent-free activation method, aligning with green chemistry principles. Recent advances have expanded its scope to include primary, secondary, and tertiary amides.[4]
-
Transition-Metal Catalysis : While highly effective for many cross-coupling reactions, traditional transition-metal catalysis (e.g., using Palladium or Cobalt) for this specific transformation can be challenging.[6] A primary obstacle is the propensity for sulfur-containing reagents (thiols) to act as ligands and poison the metal catalyst, leading to deactivation.[7] However, dual-catalytic systems that combine photoredox with nickel catalysis have shown promise for related C-S bond formations.[7]
Q2: How should I choose an initial catalyst system for my specific substrates?
Your choice depends on your substrate's properties and your experimental constraints (e.g., tolerance for metals). The following decision tree provides a logical starting point.
Caption: Simplified photoredox catalytic cycle.
Part 2: Troubleshooting Guide
Even with a well-designed experiment, challenges can arise. This guide addresses common problems in a "Problem -> Probable Cause -> Suggested Solution" format.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| 1. Low or No Conversion | A. Catalyst Poisoning: If using a transition metal catalyst (e.g., Palladium, Nickel), the thiol can coordinate to the metal center, leading to catalyst deactivation. [7]B. Insufficient C-H Activation: The energy input (light, electricity, heat) may be insufficient to generate the reactive α-amidyl intermediate. The chosen catalyst may not be potent enough for the specific amide's C-H bond dissociation energy. C. Incorrect Wavelength (Photoredox): The wavelength of your light source (e.g., blue LEDs) must overlap with the absorption spectrum of your photocatalyst. [1] | A. Switch to a catalytic system less prone to sulfur poisoning, such as photoredox or electrochemical methods. These radical-based pathways often show greater tolerance. [1][4]B. For photoredox systems, increase the catalyst loading slightly (e.g., from 0.5 mol% to 1-2 mol%) or switch to a more strongly oxidizing/reducing photocatalyst. For electrochemical systems, adjust the voltage or current. C. Verify the photocatalyst's absorption maximum (λ_max) and ensure your LED light source is appropriate. For many common Ru and Ir catalysts, blue LEDs (~450 nm) are effective. [1] |
| 2. Significant Side Product Formation | A. Thiol Dimerization (Disulfide Formation): Thiyl radicals can couple with each other to form a disulfide (R-S-S-R), a common off-cycle pathway that consumes the sulfur source. [1]B. Amide Hydrolysis: If reaction conditions are strongly acidic or basic, or if excess water is present, the amide bond itself can hydrolyze, leading to substrate degradation. [8][9]C. Competing Reactions: For complex substrates, other functional groups may react under the catalytic conditions. For example, alkenes can undergo thiol-ene reactions. [2] | A. Use a slight excess of the amide relative to the thiol to ensure the α-amidyl radical precursor is the dominant species for the thiyl radical to react with. Ensure thorough degassing of the reaction mixture, as oxygen can promote disulfide formation. B. Employ neutral, mild conditions offered by photoredox or electrochemical methods. If an acid or base additive is required, perform a screen to find the mildest effective option. Ensure solvents are anhydrous. C. Review the substrate scope of the chosen catalytic method. If a competing reaction is likely, a different catalytic system may be necessary. For instance, an electrochemical approach might offer different chemoselectivity compared to a radical-based one. |
| 3. Poor Reproducibility | A. Oxygen or Water Contamination: Both photoredox and electrochemical reactions can be sensitive to atmospheric oxygen and water, which can quench excited states or interfere with the electrochemistry. B. Inconsistent Light Source (Photoredox): Variations in the distance of the reaction vessel from the light source or fluctuations in the light's intensity can lead to inconsistent reaction rates. | A. Use standard Schlenk line or glovebox techniques to assemble the reaction. Solvents should be sparged with an inert gas (N₂ or Ar) prior to use. B. Standardize the experimental setup. Place the reaction vial at a fixed distance from the LED source and use a fan to maintain a constant temperature, as LED output can change with heat. |
Part 3: Experimental Protocols & Data
To provide a practical starting point, here are generalized protocols based on established literature.
Table 1: Comparison of Primary Catalytic Systems
| Feature | Photoredox Catalysis | Electrochemical Synthesis | Transition-Metal Catalysis |
| Activation Method | Visible Light | Electric Potential | Metal-Ligand Interaction |
| Typical Catalyst | Ru(bpy)₃Cl₂, Ir(ppy)₃ | Often catalyst-free; uses an electrolyte like Bu₄NBF₄ | Pd(OAc)₂, NiCl₂ |
| Key Advantage | Extremely mild conditions, broad functional group tolerance. [1][2] | Metal-free, high atom economy, uses electrons as a "reagent". [4] | Well-established for many C-C and C-X couplings. [6] |
| Key Disadvantage | Requires a specific light source; some catalysts are expensive. | Requires specialized equipment (potentiostat); can be sensitive to electrolyte purity. | High risk of catalyst poisoning by sulfur compounds. [7] |
| Best For... | A wide range of sensitive and complex amide substrates. | Green chemistry applications and avoiding metal contamination. | Scenarios where dual photoredox/metal systems can overcome poisoning issues. [7] |
Protocol 1: General Procedure for Visible-Light Photoredox α-Thioalkylation
This protocol is a generalized representation and should be optimized for specific substrates.
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the amide (0.5 mmol, 1.0 equiv.), the desired thiol (0.75 mmol, 1.5 equiv.), and the photocatalyst (e.g., Ru(bpz)₃(PF₆)₂, 0.005 mmol, 1 mol%).
-
Solvent Addition: Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar) three times. Add 5.0 mL of degassed solvent (e.g., acetonitrile or DMF) via syringe.
-
Reaction Setup: Seal the vial and place it on a magnetic stir plate. Position the vial approximately 5-10 cm from a blue LED lamp (e.g., 450 nm, 34 W). Use a small fan to maintain the reaction at room temperature.
-
Execution: Turn on the light and stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the α-thioalkylated amide product.
Protocol 2: General Procedure for Electrochemical α-Thioalkylation
This protocol is a generalized representation and requires a potentiostat and an electrochemical cell (divided or undivided).
-
Cell Assembly: In an undivided electrochemical cell equipped with a carbon anode and a platinum cathode, add the amide (0.5 mmol, 1.0 equiv.), the thiol (1.0 mmol, 2.0 equiv.), and an electrolyte (e.g., n-Bu₄NBF₄, 0.25 mmol, 0.5 equiv.).
-
Solvent Addition: Add 10 mL of an appropriate solvent (e.g., CH₂Cl₂/MeOH mixture) to the cell.
-
Execution: Stir the solution and begin electrolysis under a constant current (e.g., 10 mA) at room temperature.
-
Monitoring: Monitor the consumption of the starting material by TLC or LC-MS. The reaction time can range from a few hours to overnight.
-
Workup: After the starting material is consumed, transfer the electrolyte solution to a round-bottom flask. Remove the solvent in vacuo. Purify the crude product by flash column chromatography.
References
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Tyson, E. L., Ament, M. S., & Yoon, T. P. (2013). Transition Metal Photoredox Catalysis of Radical Thiol-Ene Reactions. The Journal of Organic Chemistry, 78(5), 2046–2050. [Link]
-
Wu, T., Mu, X., & Liu, G. (2022). Recent Advances in Visible-Light Photoredox Catalysis for the Thiol-Ene/Yne Reactions. Catalysts, 12(1), 93. [Link]
-
LibreTexts. (2022). Chemistry of Amides. Chemistry LibreTexts. [Link]
-
Liu, Y., et al. (2024). Electrochemical Umpolung α-Alkoxylation of Thiophene-Containing Amides. ResearchGate. [Link]
-
University of Calgary. (n.d.). Hydrolysis of Amides. University of Calgary Chemistry. [Link]
-
Zuo, Z., et al. (2016). Thioetherification via Photoredox/Nickel Dual Catalysis. ACS Catalysis. [Link]
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Moura, J., et al. (2024). Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv. [Link]
-
Van Dalsen, L., et al. (2023). α-Amido Sulfonium Salts Provide a Platform for Photocatalytic Metal-Free Carbon–Carbon Bond Formation in Amides. Journal of the American Chemical Society. [Link]
-
Bhunia, M., et al. (2021). Transition metal-free catalytic reduction of primary amides using an abnormal NHC based potassium complex: integrating nucleophilicity with Lewis acidic activation. Chemical Science. [Link]
-
Green Chemistry. (2022). Electrochemical α-deuteration of amides. RSC Publishing. [Link]
-
Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Corpet, M., & Gandon, V. (2018). α-Arylation of Amides from α-Halo Amides Using Metal-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry. [Link]
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Validation & Comparative
Spectroscopic Characterization Guide: Thioether and Amide Moieties in 2-[(4-chlorophenyl)thio]butanamide
[1]
Introduction & Structural Context[1][2][3][4][5][6][7][8]
In the development of anticonvulsants and non-steroidal anti-inflammatory drugs (NSAIDs), the
Precise infrared (IR) characterization is essential to distinguish this compound from its synthetic impurities (e.g., sulfoxides, sulfones, or oxygen-ether analogs) and to verify the integrity of the amide bond. This guide provides a comparative spectral analysis, distinguishing the subtle thioether bands from the dominant amide signals, supported by experimental protocols for optimal resolution.
Molecular Structure & Vibrational Logic
The molecule consists of three distinct vibrational zones:
-
The Primary Amide (
): Dominates the high-frequency and double-bond regions. -
The Thioether Linkage (
): A "silent" operator, producing weak bands in the fingerprint region. -
The
-Chlorophenyl Moiety: Provides diagnostic aromatic overtones and C-Cl signatures.
Comparative Spectral Analysis
To ensure accurate identification, the experimental spectrum must be compared against potential structural alternatives.
Comparison A: Thioether (-S-) vs. Ether (-O-) Linkage
The most common synthetic deviation is the formation of an ether analog (replacing S with O).[1]
| Feature | Thioether (Target) | Ether (Alternative) | Causality |
| Linkage Stretch | 600–700 cm⁻¹ (Weak) | 1050–1250 cm⁻¹ (Strong) | Sulfur is heavier (32 amu) than Oxygen (16 amu) and forms a longer, weaker bond, shifting the vibration to a lower frequency (Hooke’s Law).[1] |
| Visibility | Often obscured by fingerprint bands. | Highly diagnostic; dominates the fingerprint region. | The C-O bond is more polar than C-S, resulting in a much larger dipole moment change and stronger IR absorption. |
Comparison B: Primary Amide vs. Thioamide
Users often confuse thioether-amides (this compound) with thioamides (where C=O is replaced by C=S).[1]
| Feature | Primary Amide ( | Thioamide ( | Causality |
| Carbonyl/Thiocarbonyl | 1650–1690 cm⁻¹ (Strong) | 1000–1200 cm⁻¹ (Medium) | The C=O bond is shorter and stronger than C=S.[1] The "Amide I" band is the most intense feature in the target molecule. |
| N-H Stretch | Doublet (~3180 & 3350 cm⁻¹) | Broad/Shifted | Thioamides often show broader NH bands due to different hydrogen bonding networks involving the sulfur atom. |
Diagnostic IR Bands: 2-[(4-chlorophenyl)thio]butanamide
The following assignments are derived from experimental data of structural analogs (
Table 1: Key Vibrational Assignments
| Functional Group | Mode | Frequency (cm⁻¹) | Intensity | Notes |
| Primary Amide | N-H Stretch (Asym) | 3350 ± 20 | Medium | Sharp spike; diagnostic of primary -NH₂.[1] |
| N-H Stretch (Sym) | 3180 ± 20 | Medium | Paired with Asym; separation helps confirm primary amide.[1] | |
| Amide I (C=O) | 1650–1680 | Very Strong | The "anchor" peak. Lower freq than ketones (1715) due to resonance.[1] | |
| Amide II (N-H Bend) | 1600–1620 | Strong | Often appears as a shoulder to Amide I in solids.[1] | |
| Aromatic Ring | C=C Stretch | 1475–1580 | Med/Weak | Multiple sharp bands confirming the phenyl ring. |
| C-H Out-of-Plane | 810–840 | Strong | Diagnostic for para-substitution (4-chlorophenyl).[1] | |
| Thioether | C-S Stretch | 680–710 | Weak | Difficult to see; look for a weak band absent in the starting material. |
| Halogen | Ar-Cl Stretch | 1080–1100 | Medium | Characteristic of aryl chlorides.[1] |
| Alkyl Chain | C-H Stretch ( | 2850–2960 | Medium | From the ethyl group of the butanamide chain. |
Experimental Protocol: Solid-State Characterization
For this specific compound, KBr Pellet Transmission is superior to ATR (Attenuated Total Reflectance) for resolving the critical N-H doublet and weak C-S bands.
Method: KBr Pellet Preparation
Objective: Create a translucent disk to minimize scattering and maximize resolution of weak thioether bands.
-
Desiccation: Dry the sample of 2-[(4-chlorophenyl)thio]butanamide in a vacuum desiccator over
for 2 hours. Reason: Moisture creates broad -OH bands that obscure the N-H amide doublet. -
Ratio: Mix 1.5 mg of sample with 150 mg of spectroscopic-grade KBr (1:100 ratio).
-
Grinding: Grind in an agate mortar for 2-3 minutes until a fine, flour-like consistency is achieved. Reason: Particle size must be smaller than the IR wavelength (<2.5 µm) to prevent the Christiansen effect (distorted baselines).
-
Compression: Transfer to a die set and apply 8–10 tons of pressure for 2 minutes under vacuum.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
Validation Step (Self-Check)
-
Pass: Distinct doublet at ~3180/3350 cm⁻¹ and a flat baseline at 4000 cm⁻¹.
-
Fail: A broad "mound" at 3400 cm⁻¹ indicates wet KBr. Reprocess.
Visualizing the Vibrational Logic
The following diagrams illustrate the structural connectivity and the workflow for spectral validation.
Diagram 1: Molecular Vibrational Map
This diagram maps the specific atoms to their diagnostic IR frequencies.
Caption: Mapping functional groups to diagnostic IR frequencies. Note the contrast between the strong Amide I and weak C-S bands.
Diagram 2: Identification Workflow
A logic gate for confirming the product structure versus common synthesis failures.
Caption: Step-by-step logic for validating the 2-[(4-chlorophenyl)thio]butanamide structure.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for Amide I/II and C-S assignments).
-
Severina, H., et al. (2019).[1][2] Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one acetamides. Journal of Applied Pharmaceutical Science, 9(02), 012–019.[1][2] [Link] (Provides experimental IR data for analogous 2-thio-acetamides).
-
NIST Chemistry WebBook. Butanamide IR Spectrum. [Link] (Reference for the base butanamide chain).[1]
-
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Wiley. [Link] (Detailed comparative data on Ether vs. Thioether intensities).[1]
A Practical Guide to Determining and Analyzing the Crystal Structure of 2-[(4-chlorophenyl)thio]butanamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, a molecule's three-dimensional structure is a critical determinant of its function, properties, and potential applications. For the compound 2-[(4-chlorophenyl)thio]butanamide, a molecule of interest for its potential biological activity, a definitive crystal structure is not yet publicly available in crystallographic databases such as the Cambridge Structural Database (CSD).[1][2][3][4] This guide, therefore, provides a comprehensive, field-proven framework for researchers to determine and analyze its crystal structure. We will delve into the causality behind experimental choices, present a self-validating protocol, and use a structurally related compound, N-(4-chlorophenyl)benzothioamide, as a comparative benchmark to anticipate key structural features.
The Imperative of Crystal Structure Analysis
Understanding the precise atomic arrangement of 2-[(4-chlorophenyl)thio]butanamide is paramount. A validated crystal structure would elucidate:
-
Conformational and Stereochemical Details: The spatial orientation of the flexible butanamide chain relative to the rigid chlorophenylthio group.
-
Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, van der Waals forces, π-π stacking) that govern the crystal packing. These interactions are fundamental to the material's physical properties, such as solubility, melting point, and stability.
-
Structure-Activity Relationships (SAR): A definitive 3D structure is the foundation for computational modeling and rational drug design, enabling a deeper understanding of how the molecule interacts with biological targets.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms. Different polymorphs can have drastically different physicochemical properties, impacting drug efficacy and formulation.
Experimental Workflow: From Powder to Solved Structure
The determination of a small molecule's crystal structure is a systematic process.[5] The workflow presented here is a robust and widely adopted methodology in chemical crystallography.
Sources
- 1. Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of N-(4-chlorophenyl)benzothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
